molecular formula C79H100N6O9 B1176498 Disperse Red 362 CAS No. 158129-94-3

Disperse Red 362

Cat. No.: B1176498
CAS No.: 158129-94-3
M. Wt: 1277.7 g/mol
InChI Key: OEJSIVBJQNVFPN-UHFFFAOYSA-N
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Description

It is widely used in various industries, including textiles, leather, paper, plastic, and paint, due to its strong dyeing ability . This compound is particularly valued for its vibrant color and effectiveness in dyeing synthetic fibers.

Preparation Methods

The preparation of Disperse Red 362 primarily involves chemical synthesis. The commonly used method is to react an aromatic amine compound with a diazo compound to obtain a mixed amine. This mixed amine is then reacted with carbon disulfide, followed by reduction to yield this compound . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure consistency and quality of the dye.

Chemical Reactions Analysis

Disperse Red 362 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Disperse Red 362 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Disperse Red 362 exerts its effects involves its interaction with the molecular targets in the substrate being dyed. The dye molecules penetrate the fibers and form bonds with the polymer chains, resulting in a stable coloration. The pathways involved include diffusion into the fiber matrix and subsequent binding to specific sites within the fibers .

Comparison with Similar Compounds

Disperse Red 362 can be compared with other similar compounds, such as:

What sets this compound apart is its unique combination of strong dyeing ability, vibrant color, and versatility across various applications. Its chemical structure and properties make it particularly effective for dyeing synthetic fibers, which is a significant advantage in the textile industry.

Properties

CAS No.

158129-94-3

Molecular Formula

C79H100N6O9

Molecular Weight

1277.7 g/mol

IUPAC Name

tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid

InChI

InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3

InChI Key

OEJSIVBJQNVFPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO

Origin of Product

United States

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